[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid
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Overview
Description
2-[4-OXO-2-(2-THIENYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETIC ACID is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with a triazine ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-OXO-2-(2-THIENYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETIC ACID typically involves the construction of the pyrazolo[1,5-d][1,2,4]triazine core followed by the introduction of the thiophene moiety and the acetic acid group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrazolo[1,5-d][1,2,4]triazine core. This often involves the use of hydrazine derivatives and nitriles under acidic or basic conditions.
Functional Group Transformations: Introduction of the thiophene moiety can be achieved through various coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Acetic Acid Introduction: The acetic acid group can be introduced via esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-OXO-2-(2-THIENYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrazolo[1,5-d][1,2,4]triazine core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiophene derivatives
Scientific Research Applications
2-[4-OXO-2-(2-THIENYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETIC ACID has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of various enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or photophysical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including other heterocycles and natural product analogs.
Mechanism of Action
The mechanism of action of 2-[4-OXO-2-(2-THIENYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETIC ACID is largely dependent on its target application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole core but different ring fusion.
Triazolo[4,3-b][1,2,4,5]tetrazine: A compound with a triazine core fused with a tetrazine ring, exhibiting different electronic properties.
Uniqueness
2-[4-OXO-2-(2-THIENYL)PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5(4H)-YL]ACETIC ACID is unique due to its combination of a pyrazole-triazine core with a thiophene moiety and an acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8N4O3S |
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Molecular Weight |
276.27 g/mol |
IUPAC Name |
2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid |
InChI |
InChI=1S/C11H8N4O3S/c16-10(17)5-14-11(18)8-4-7(9-2-1-3-19-9)13-15(8)6-12-14/h1-4,6H,5H2,(H,16,17) |
InChI Key |
LIRVACKPVGODIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)O |
Origin of Product |
United States |
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